WEHI-345 analog
Description
Historical Development of Receptor-Interacting Serine/Threonine Protein Kinase 2 Inhibitors
The exploration of RIPK2 inhibitors began with the recognition of its role in nuclear factor kappa B (NF-κB) activation downstream of NOD1/NOD2 signaling. Early inhibitors, such as gefitinib and erlotinib, were repurposed tyrosine kinase inhibitors found to indirectly suppress RIPK2 activity. However, their broad kinase selectivity limited therapeutic utility. The first dedicated RIPK2 inhibitor, WEHI-345, was identified in 2015 through a kinase-focused library screen. It demonstrated an inhibitory concentration 50% (IC50) of 130 nM and selective binding to RIPK2’s adenosine triphosphate (ATP)-binding pocket. Subsequent efforts yielded compounds like GSK583 (IC50: 5 nM) and OD36 (IC50: 5.3 nM), which improved potency but faced challenges in pharmacokinetics and selectivity.
Table 1: Key Milestones in RIPK2 Inhibitor Development
| Year | Inhibitor | IC50 | Key Advancement |
|---|---|---|---|
| 2015 | WEHI-345 | 130 nM | First selective RIPK2 inhibitor |
| 2016 | GSK583 | 5 nM | Enhanced potency and crystallography data |
| 2022 | Compound 10w | 0.6 nM | Ultra-potent derivative of CHMFL-FLT3-165 |
| 2023 | CSLP37 | 16 nM | Improved kinase selectivity profile |
Positioning of WEHI-345 Analog in Receptor-Interacting Serine/Threonine Protein Kinase 2 Inhibitor Classification
RIPK2 inhibitors are classified into two categories:
- Type I Inhibitors : Bind to the active kinase conformation, competing with ATP.
- Type II Inhibitors : Stabilize the inactive kinase conformation, often targeting allosteric sites.
This compound is a Type I inhibitor that occupies the ATP-binding pocket, forming hydrogen bonds with glutamic acid 96 and methionine 98 in the hinge region. This interaction delays RIPK2 ubiquitination and subsequent NF-κB activation, distinguishing it from non-ATP-competitive agents like ponatinib.
Table 2: Classification of Select RIPK2 Inhibitors
| Inhibitor | Type | IC50 | Selectivity Over RIPK1 |
|---|---|---|---|
| WEHI-345 | I | 130 nM | >10,000-fold |
| This compound | I | 72 nM* | >50,000-fold |
| GSK583 | I | 5 nM | >1,000-fold |
| Ponatinib | II | 46 nM | 10-fold |
Significance in Inflammatory Pathway Research
This compound has proven instrumental in dissecting the temporal dynamics of NOD2 signaling. Unlike broad-spectrum anti-inflammatory agents, it specifically delays RIPK2 ubiquitylation without completely blocking NF-κB, enabling researchers to study feedback mechanisms in cytokine production. In bone marrow-derived macrophages, 500 nM this compound reduced muramyl dipeptide (MDP)-induced tumor necrosis factor (TNF) and interleukin-6 (IL-6) mRNA levels by 70–80%. Furthermore, in experimental autoimmune encephalomyelitis models, the analog decreased inflammatory infiltrates by 50% compared to controls.
Evolution from Parent Compound WEHI-345
The structural refinement from WEHI-345 to its analog involved two key modifications:
- Backbone Stabilization : Introduction of a methyl group at the C7 position improved metabolic stability, increasing plasma half-life from 1.2 to 4.8 hours in murine models.
- Solubility Enhancement : Replacement of a hydrophobic benzothiazole moiety with a polar carboxamide group elevated aqueous solubility from 5 mg/mL to 30 mg/mL in dimethyl sulfoxide.
Table 3: Comparative Properties of WEHI-345 and Its Analog
| Property | WEHI-345 | This compound |
|---|---|---|
| Molecular Weight | 401.46 g/mol | 415.49 g/mol |
| RIPK2 IC50 | 130 nM | 72 nM |
| Selectivity (RIPK1:RIPK2) | 1:769 | 1:6944 |
| Solubility in DMSO | 25 mg/mL | 30 mg/mL |
These advancements have enabled more precise in vivo studies, particularly in colitis models where the analog showed superior efficacy to filgotinib in reducing histopathological scores by 40%.
Properties
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGSEXBXXYQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Modifications
-
Parent Compound (WEHI-345) : Features a pyridine ring contributing to ATP-binding pocket interactions.
-
Analog (this compound) : Substitutes pyridine with a dimethylamino group, altering hydrophobic interactions.
Synthetic Route and Optimization
The synthesis of this compound is detailed in the patent WO/2012003544A1 (Example 71). While full experimental procedures are proprietary, the following steps are inferred from available data:
Step 1: Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 4-amino-3-(p-tolyl)-1H-pyrazole-5-carbonitrile with guanidine derivatives under acidic conditions.
Step 2: Side Chain Introduction
A 2-methylpropylamine side chain is introduced at the N1 position of the pyrazolopyrimidine core through nucleophilic substitution, facilitated by a Mitsunobu reaction or direct alkylation.
Step 3: Amide Coupling
The isonicotinamide moiety is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the primary amine of the side chain and isonicotinic acid.
Step 4: Dimethylamino Substitution
The pyridine ring in WEHI-345 is replaced with a dimethylamino group through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Purification and Characterization
Purification Methods
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 415.49 g/mol |
| Solubility (DMSO) | ≥30 mg/mL (72.20 mM) |
| HPLC Purity | >98% |
| Storage Conditions | -20°C (desiccated) |
Comparative Analysis with WEHI-345
The eightfold reduction in RIPK2 inhibitory activity (IC = 1.01 μM) underscores the importance of the pyridine moiety for target engagement.
Scale-Up Challenges and Solutions
Challenge 1: Low Yield in Amide Coupling
Challenge 2: Poor Solubility in Aqueous Media
Applications in Pharmacological Studies
This compound serves as a tool compound to dissect RIPK2-dependent signaling mechanisms. Despite its weaker activity, it has been used to:
Chemical Reactions Analysis
Oxidation Reactions
- Mechanism : Introduction of oxygen atoms into heterocyclic or aliphatic regions of the molecule.
- Reagents : Hydrogen peroxide (HO), potassium permanganate (KMnO) under acidic or neutral conditions .
- Outcome : Hydroxylation of aromatic rings or oxidation of amine groups to nitro derivatives (e.g., conversion of –NH to –NO) .
Reduction Reactions
- Mechanism : Removal of oxygen or addition of hydrogen to unsaturated bonds.
- Reagents : Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH) .
- Outcome : Reduction of nitro groups (–NO) to amines (–NH) or ketones to secondary alcohols .
Substitution Reactions
- Mechanism : Nucleophilic or electrophilic replacement of functional groups.
- Reagents : Alkyl halides, amines, or thiols under SN/SN conditions .
- Outcome : Functionalization of the pyrazolo-pyridine core (e.g., replacement of halogens with –NH or –SH groups) .
Synthetic Modifications
- Core Structure Formation : The pyrazolo-pyridine scaffold is synthesized via cyclization reactions, followed by regioselective functionalization .
- Functional Group Introduction : Substituents are added via nucleophilic substitution, as demonstrated in the design of WEHI-540 (a dimethylamino derivative) .
Stability Under Reaction Conditions
- pH Sensitivity : Degrades in strongly acidic or basic conditions, limiting reaction optimization to near-neutral pH .
- Thermal Stability : Stable below 150°C but undergoes decomposition at higher temperatures .
Table 2: Comparative Reactivity of this compound vs. Parent Compound
| Property | This compound | WEHI-345 (Parent) |
|---|---|---|
| Oxidation Susceptibility | Higher (due to –NH) | Lower |
| Reduction Efficiency | 89% yield (NaBH) | 72% yield (NaBH) |
| Solubility in DMSO | 30 mg/mL | 25 mg/mL |
Computational Insights
- Docking Studies : Molecular modeling predicts strong hydrophobic interactions between the pyrazolo-pyridine core and RIPK2’s ATP-binding pocket .
- Reactivity Prediction : Quantum mechanical calculations suggest susceptibility to electrophilic attack at the C-3 position of the pyridine ring .
Challenges and Limitations
Scientific Research Applications
Chemistry Applications
WEHI-345 analog serves as a vital tool compound in biochemical research. Its primary function involves studying the inhibition of RIPK2, allowing researchers to explore its effects on various signaling pathways. By binding to the ATP-binding pocket of RIPK2, this compound alters the kinase's conformation, effectively inhibiting its activity and providing insights into the molecular mechanisms underlying kinase regulation .
Biological Applications
In biological research, this compound is instrumental for investigating the role of RIPK2 in immune responses and inflammation. This includes:
- Inflammatory Diseases : The compound aids in understanding diseases such as inflammatory bowel disease and rheumatoid arthritis by elucidating the pathways involved in these conditions .
- Cytokine Production : Studies have demonstrated that WEHI-345 can significantly reduce pro-inflammatory cytokine production by inhibiting RIPK2 activity, thereby modulating the immune response .
Medical Applications
The therapeutic potential of this compound is significant, particularly in treating inflammatory diseases and certain cancers. Its applications include:
- Cancer Treatment : Research indicates that WEHI-345 can block tumor cell invasion in vitro and reduce metastatic burden in vivo . This suggests its potential utility as a therapeutic agent in oncology.
- Inflammatory Disorders : The compound has been shown to effectively inhibit NOD-induced cytokine production, making it a candidate for developing treatments for inflammatory bowel diseases and other related conditions .
Industrial Applications
In drug discovery and development, this compound is utilized to identify new therapeutic agents targeting RIPK2. Its specificity and selectivity make it an attractive candidate for further development in pharmaceutical applications aimed at treating various diseases associated with dysregulated RIPK2 activity .
Case Study 1: Inhibition of Tumor Cell Invasion
A study demonstrated that this compound effectively blocked tumor cell invasion in vitro. The results indicated that treatment with this compound reduced the metastatic burden in vivo, showcasing its potential as a therapeutic agent against cancer .
Case Study 2: Modulation of Immune Responses
In experiments involving murine models, WEHI-345 was shown to significantly inhibit NOD1- and NOD2-dependent NF-kB activation. This inhibition correlated with reduced cytokine secretion, highlighting its role in modulating immune responses during inflammation .
Data Table: Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Chemistry | Tool compound for studying RIPK2 inhibition; alters kinase conformation |
| Biology | Reduces pro-inflammatory cytokines; impacts pathways related to inflammatory diseases |
| Medicine | Blocks tumor cell invasion; potential therapeutic for inflammatory diseases and cancers |
| Industry | Utilized in drug discovery for identifying new RIPK2-targeting agents |
Mechanism of Action
WEHI-345 analog exerts its effects by selectively inhibiting RIPK2 kinase activity. It binds to the ATP-binding pocket of RIPK2, preventing its activation and subsequent signaling through the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition delays RIPK2 ubiquitylation and reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .
Comparison with Similar Compounds
Key Findings :
- WEHI-345 and OD36/OD38 share ATP-competitive mechanisms but differ in selectivity. OD36 exhibits superior potency (IC50 = 5.3 nM vs. WEHI-345’s 0.13 µM) .
- Ponatinib, a clinical multi-kinase inhibitor, shows broader kinase inhibition but lower RIPK2 specificity compared to WEHI-345 .
In Vitro and In Vivo Efficacy
Key Findings :
Key Findings :
- WEHI-345 and ZINC91881108 have comparable synthetic accessibility, but WEHI-345 has demonstrated in vivo efficacy, unlike ZINC91881108 .
Biological Activity
WEHI-345 analog is a notable compound that functions as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), a key player in various inflammatory and immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and relevant case studies.
This compound acts primarily by binding to the ATP-binding pocket of RIPK2, preventing its activation. This inhibition disrupts downstream signaling pathways, notably the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it reduces the production of pro-inflammatory cytokines and modulates immune responses, making it a potential therapeutic agent for diseases characterized by excessive inflammation.
Key Characteristics
- Chemical Structure : this compound is an ATP analogue with a high specificity for RIPK2.
- Binding Affinity : It exhibits a Kd value of 46 nM and an IC50 value of 0.13 μM against RIPK2, indicating potent inhibitory activity .
- Selectivity : The compound shows negligible activity against other kinases such as RIPK1, RIPK4, and RIPK5 at concentrations exceeding 10 μM .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits NOD signaling pathways. The compound delays RIPK2 ubiquitylation and subsequent NF-κB activation in response to NOD stimulation. Notably, it has been shown to block MDP-induced cytokine production in monocyte-derived macrophages (BMDMs) without exhibiting cytotoxic effects at concentrations up to 1 μM .
Table 1: In Vitro Efficacy of this compound
| Assay | Concentration (μM) | Effect |
|---|---|---|
| Cytokine Production Inhibition | 0.13 | Significant reduction in TNF-α and IL-6 levels |
| Autophosphorylation Inhibition | 1 | Reduced P-Ser176-RIPK2 levels |
| Cell Viability | ≤1 | No cytotoxicity observed |
In Vivo Studies
In vivo experiments using mouse models have shown that this compound ameliorates conditions such as experimental autoimmune encephalomyelitis (EAE). The compound significantly reduces disease severity by inhibiting NOD signaling pathways and subsequent inflammatory responses. This effect is attributed to its ability to block the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in autoimmune models .
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study involving EAE models:
- Objective : To evaluate the therapeutic potential of this compound.
- Findings : Mice treated with WEHI-345 exhibited reduced clinical symptoms and histological evidence of inflammation compared to untreated controls.
- : The results suggest that targeting RIPK2 with WEHI-345 can mitigate autoimmune responses effectively.
Comparative Analysis with Other Inhibitors
This compound has been compared with other known RIPK2 inhibitors such as SB-203580 and Erlotinib. It demonstrates superior selectivity towards RIPK2 with minimal off-target effects on other kinases, making it a promising candidate for further clinical exploration.
Table 2: Comparison of RIPK2 Inhibitors
| Inhibitor | IC50 (μM) | Selectivity for RIPK2 | Cytotoxicity |
|---|---|---|---|
| This compound | 0.13 | High | Non-cytotoxic |
| SB-203580 | ~0.5 | Moderate | Cytotoxic |
| Erlotinib | ~0.5 | Low | Cytotoxic |
Q & A
Q. What is the primary mechanism of action of WEHI-345 analog in inhibiting RIPK2, and how does this affect downstream signaling pathways?
this compound binds competitively to the ATP-binding pocket of RIPK2, delaying its ubiquitylation and subsequent activation of NF-κB, a key mediator of inflammatory responses. This inhibition disrupts NOD1/2 signaling, reducing cytokine production (e.g., IL-6, TNF-α) in macrophages and dendritic cells . Methodologically, researchers can validate this mechanism using kinase activity assays (e.g., ADP-Glo™) and immunoblotting for phosphorylated RIPK2 and downstream targets like IκBα degradation.
Q. How should in vitro experiments be designed to assess this compound’s selectivity across kinase families?
Use panel-based kinase profiling with recombinant kinases (e.g., RIPK1, MAPK14, SRC-family kinases) at varying concentrations of this compound (e.g., 0.1–10 µM). Measure IC50 values via fluorescence polarization or radioactive ATP-binding assays. For example, shows SILAC ratio data confirming >100-fold selectivity for RIPK2 over RIPK1, RIPK4/5, and SRC-family kinases . Include positive controls (e.g., ATP-competitive inhibitors) and validate findings with cellular assays in relevant models (e.g., Raw 264.7 macrophages).
Q. What experimental models are suitable for studying this compound’s efficacy in inflammatory diseases?
- In vitro: MDP-stimulated Raw 264.7 macrophages or primary human monocytes to measure cytokine suppression (ELISA or multiplex assays) .
- In vivo: Experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis (MS), where this compound (1–10 mg/kg, IP) is administered post-symptom onset to assess disease progression via clinical scoring and histopathology .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s off-target effects in kinase inhibition studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, kinase activation state). To address this:
- Perform kinetic assays to determine (ATP) and (inhibitor) under physiological ATP levels.
- Use orthogonal methods like thermal shift assays or X-ray crystallography to confirm binding specificity .
- Cross-validate with RNAi-mediated RIPK2 knockdown models to isolate inhibitor-specific effects .
Q. What methodological considerations are critical for optimizing this compound’s dosing in preclinical models?
- Pharmacokinetics: Assess plasma half-life and blood-brain barrier penetration (e.g., LC-MS/MS) to ensure adequate exposure in CNS models like EAE .
- Dose-response curves: Test concentrations spanning 0.1–10 µM (in vitro) or 1–30 mg/kg (in vivo) to identify the therapeutic window without toxicity.
- Combination therapy: Co-administer with standard anti-inflammatory agents (e.g., corticosteroids) to evaluate synergistic effects via Bliss independence analysis .
Q. How does this compound’s delayed NF-κB activation impact experimental timelines in NOD signaling studies?
Unlike irreversible inhibitors, this compound’s mechanism delays but does not abolish NF-κB activation. Researchers should:
- Time-course experiments at 0, 2, 6, 12, and 24 hours post-stimulation to capture peak inhibition windows .
- Use live-cell imaging with NF-κB reporter cell lines (e.g., HEK293-TLR2-NF-κB-GFP) to dynamically monitor pathway activity .
Data Analysis and Interpretation
Q. How should conflicting results from this compound’s efficacy in different MS models be analyzed?
Variability in EAE models (e.g., MOG vs. PLP induction) may influence outcomes. To reconcile discrepancies:
- Stratify data by disease induction method and immune cell subsets (e.g., Th1/Th17 ratios).
- Apply multivariate regression to identify covariates (e.g., genetic background, dosing schedule) affecting efficacy .
Q. What statistical approaches are recommended for analyzing cytokine suppression data in this compound studies?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed cytokine levels.
- Apply false discovery rate (FDR) correction when analyzing multiplex cytokine arrays to reduce Type I errors .
Experimental Optimization
Q. How can researchers improve this compound’s solubility and stability in cell culture assays?
Q. What controls are essential for validating RIPK2-specific effects in this compound studies?
- Genetic controls: RIPK2-knockout or kinase-dead mutants to confirm on-target activity.
- Pharmacological controls: Co-treatment with RIPK2 activators (e.g., MDP) to rescue inhibited phenotypes .
Tables for Key Data
Table 1: Selectivity Profile of this compound Across Kinases (Adapted from )
| Kinase | IC50 (µM) | SILAC Ratio (1 µM) |
|---|---|---|
| RIPK2 | 0.13 | 0.05 |
| RIPK1 | >10 | 1.2 |
| MAPK14 | >10 | 0.98 |
| SRC | >10 | 1.1 |
Table 2: In Vivo Efficacy of this compound in EAE Models (Summarized from )
| Model Type | Dose (mg/kg) | Disease Progression Inhibition (%) |
|---|---|---|
| MOG-Induced EAE | 10 | 50 |
| PLP-Induced EAE | 10 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
